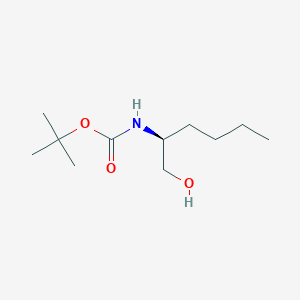

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate” is an organic compound. The “(S)” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image . The “tert-butyl” and “carbamate” groups suggest that this compound may have some interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the tert-butyl and carbamate groups. The carbamate group, in particular, could potentially participate in hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make it polar, affecting its solubility in various solvents .

Applications De Recherche Scientifique

Protecting Group in Peptide Synthesis

Tert-butyl carbamates are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents. They are particularly useful in the synthesis of amino acids and peptides, where they protect the carboxylic acid functionality during peptide bond formation .

Synthesis of N-Boc-Protected Anilines

In palladium-catalyzed reactions, tert-butyl carbamates are used to synthesize N-Boc-protected anilines. This is an important step in the synthesis of complex organic molecules, including pharmaceuticals .

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamates are utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These compounds have various applications in medicinal chemistry .

Deprotection Reactions

Tert-butyl carbamates can be deprotected under certain conditions to yield primary amines. This reaction is crucial in the final steps of synthesizing active pharmaceutical ingredients (APIs) where the amine group is protected during earlier synthesis stages .

Drug Design and Medicinal Chemistry

Carbamate-bearing molecules, including tert-butyl carbamates, play a significant role in drug discovery and medicinal chemistry. They are often used in the design of drug molecules due to their properties and stabilities .

Intermediate in Organic Synthesis

Tert-butyl carbamates serve as intermediates in various organic synthesis reactions, such as the production of acyl azide intermediates from carboxylic acids, which can further react to form other organic compounds .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxyhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPPJXOWKJHDP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)